Rhodiocyanoside B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Rhodiocyanoside B is a cyanogenic glycoside derived from the plant Rhodiola quadrifida, commonly known as golden root. This compound, with the molecular formula , is noted for its structural complexity, featuring a sugar moiety linked to a cyanogenic aglycone. Rhodiocyanoside B, along with its counterpart Rhodiocyanoside A, was first isolated from traditional Chinese medicine known as Si Lie Hong Jing Tian. These compounds are recognized for their potential therapeutic properties, particularly in the context of allergic reactions and inflammation .

- Hydrolysis: The compound can undergo hydrolysis to release the aglycone and sugar components.

- Glycosidic bond cleavage: This reaction can lead to the formation of simpler sugars and cyanogenic compounds.

- Oxidation: Under certain conditions, Rhodiocyanoside B may be oxidized, affecting its biological activity and stability .

Research indicates that Rhodiocyanoside B exhibits significant biological activities:

- Antiallergic properties: It has been shown to inhibit histamine release from sensitized rat peritoneal exudate cells. This suggests a potential role in managing allergic responses .

- Anti-inflammatory effects: The compound may modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated.

- Cytotoxicity: Some studies suggest that Rhodiocyanoside B may exhibit cytotoxic effects against certain cancer cell lines, indicating potential applications in cancer therapy .

The synthesis of Rhodiocyanoside B can be approached through several methods:

- Natural extraction: The primary method involves extracting the compound from the roots of Rhodiola quadrifida using solvents such as ethanol or methanol.

- Chemical synthesis: Laboratory synthesis can be achieved through the reaction of appropriate precursors, although specific synthetic routes are less commonly documented compared to natural extraction methods .

Rhodiocyanoside B has several potential applications:

- Pharmaceuticals: Due to its antiallergic and anti-inflammatory properties, it could be developed into medications for treating allergies and inflammatory conditions.

- Nutraceuticals: The compound may be incorporated into dietary supplements aimed at enhancing immune function or reducing allergy symptoms.

- Cosmetics: Its anti-inflammatory effects could be beneficial in skincare products targeting sensitive or reactive skin types .

Rhodiocyanoside B belongs to a class of compounds known as cyanogenic glycosides. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Rhodiocyanoside A | Antiallergic properties | Similar structure but different bioactivity profile | |

| Amygdalin | Found in bitter almonds; known for its toxicity | More widely studied for its controversial health claims | |

| Prunasin | Present in various plants; less toxic than amygdalin | Lower molecular weight; different sugar moiety | |

| Linamarin | Found in cassava; used in traditional medicine | Different biological activities related to metabolic processes |

Rhodiocyanoside B is unique due to its specific structural characteristics and its notable antiallergic properties, which distinguish it from other cyanogenic glycosides that may not exhibit such effects.

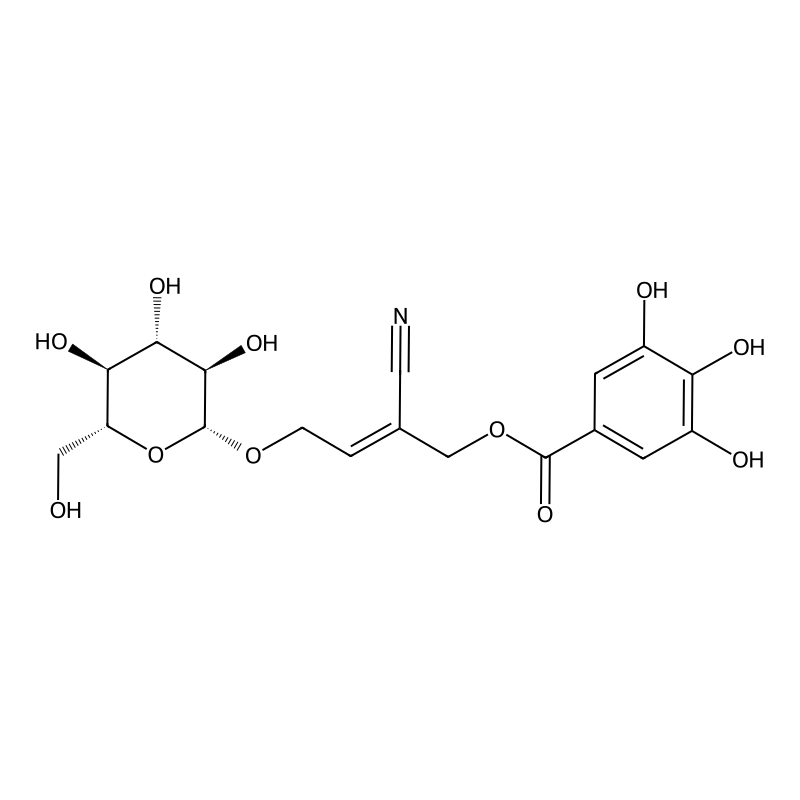

Rhodiocyanoside B represents a complex cyanogenic glycoside isolated from the underground parts of Rhodiola quadrifida (Pall.) Fisch. et Mey., a plant used in traditional Chinese medicine known as "Si Lie Hong Jing Tian" or "Shiretsukoukeiten" in Japanese [1]. The compound possesses a distinctive molecular architecture characterized by a molecular formula of C₁₈H₂₁NO₁₁ and a molecular weight of 427.11 daltons [2]. This natural product belongs to the class of cyanoglycosides, which are characterized by the presence of a cyano group (-CN) in their structure [1] [2].

The molecular structure of Rhodiocyanoside B features a β-D-glucopyranosyl moiety linked to a cyanobutene unit, with the addition of a galloyl group (3,4,5-trihydroxybenzoate) attached to the cyanobutene portion [2]. The complete structural representation can be written as N#C/C(=C\CO[C@@H]1OC@HC@@HC@H[C@H]1O)COC(=O)c1cc(O)c(O)c(O)c1, which highlights the stereochemical complexity of this compound [2]. The stereochemical configuration of Rhodiocyanoside B is critical to its structural integrity and potential biological activities [1].

Glucopyranosyloxy Linkage Analysis

The glucopyranosyloxy linkage in Rhodiocyanoside B represents a crucial structural feature that connects the sugar moiety to the cyanobutene portion of the molecule [2]. This linkage involves a β-D-glucopyranosyl unit, which is characterized by specific stereochemical configurations at its anomeric carbon and hydroxyl groups [2]. The β-configuration at the anomeric carbon (C-1) of the glucose unit is essential for the structural integrity of Rhodiocyanoside B and distinguishes it from other similar compounds [2] [9].

The glucopyranosyloxy linkage in Rhodiocyanoside B can be described as a β-D-glucopyranosyloxy bond formed between the oxygen atom of the glucose unit and the cyanobutene moiety [2]. This linkage is represented in the structural notation as [C@@H]1OC@HC@@HC@H[C@H]1O, indicating the specific stereochemical arrangement of the glucose unit [2]. The stereochemistry of this linkage has been determined through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry [1] [9].

The analysis of this glucopyranosyloxy linkage reveals that it involves the C-1 position of the glucose unit, forming a glycosidic bond with the cyanobutene moiety [2]. This specific linkage pattern contributes to the overall three-dimensional structure of Rhodiocyanoside B and influences its physicochemical properties [9].

E/Z Isomerism in the Cyanobutene Moiety

The cyanobutene moiety in Rhodiocyanoside B exhibits E/Z isomerism, which refers to the geometric arrangement around the carbon-carbon double bond [2] [30]. This isomerism is a critical structural feature that influences the overall conformation and properties of the molecule [30]. In the case of Rhodiocyanoside B, the cyanobutene portion contains a double bond with a specific geometric configuration that has been determined through detailed spectroscopic analyses [2] [30].

The E/Z isomerism in the cyanobutene moiety of Rhodiocyanoside B is represented in its structural notation as N#C/C(=C\CO), indicating a specific geometric arrangement around the double bond [2]. Based on the available structural data, Rhodiocyanoside B appears to adopt a Z-configuration around this double bond, which positions the cyano group and the glucopyranosyloxy-containing carbon chain on the same side of the double bond plane [2] [33].

This Z-configuration in the cyanobutene moiety is significant because it influences the three-dimensional structure of the molecule and potentially affects its interactions with biological targets [30] [33]. The stability of this geometric isomer and its potential for isomerization under various conditions are important considerations in understanding the behavior of Rhodiocyanoside B [33]. Studies on similar cyanobutene-containing compounds have shown that the E/Z isomerism can influence their spectroscopic properties and reactivity patterns [30] [33].

Physicochemical Characterization

Solubility and Partition Coefficients

The solubility characteristics of Rhodiocyanoside B are influenced by its complex molecular structure, which contains both hydrophilic (sugar moiety with multiple hydroxyl groups) and relatively hydrophobic (cyanobutene and galloyl) components [2] [13]. While specific solubility data for Rhodiocyanoside B is limited in the literature, its structural features suggest a pattern of solubility similar to other glycosides containing aromatic and aliphatic components [13] [15].

Based on structural analysis and comparison with similar compounds, Rhodiocyanoside B is expected to exhibit good solubility in polar solvents such as water, methanol, and ethanol due to the presence of multiple hydroxyl groups in its structure [13] [15]. The solubility in aqueous media is likely enhanced by the hydrophilic nature of the glucopyranosyl moiety, which contains five hydroxyl groups capable of forming hydrogen bonds with water molecules [2] [15].

The partition coefficient (Log P), which measures the differential solubility of a compound in a hydrophobic solvent (typically octanol) versus a hydrophilic solvent (typically water), is an important parameter for understanding the physicochemical behavior of compounds like Rhodiocyanoside B [23] [24]. Although specific experimental values for the partition coefficient of Rhodiocyanoside B are not widely reported, its structural features suggest a moderate to low Log P value due to the presence of multiple hydroxyl groups and the cyano functionality [23] [24].

Table 1: Predicted Physicochemical Properties of Rhodiocyanoside B

| Property | Value | Basis of Prediction |

|---|---|---|

| Molecular Weight | 427.11 daltons | Molecular formula C₁₈H₂₁NO₁₁ [2] |

| Predicted Log P | Negative to low positive | Based on structural features and similar glycosides [23] [24] |

| Solubility | Good in polar solvents | Based on hydroxyl content and similar compounds [13] [15] |

| Hydrogen Bond Donors | Multiple (hydroxyl groups) | Structural analysis [2] |

| Hydrogen Bond Acceptors | Multiple (hydroxyl and carbonyl groups) | Structural analysis [2] |

The partition behavior of Rhodiocyanoside B is likely influenced by the balance between its hydrophilic glucose moiety and the relatively more hydrophobic cyanobutene and galloyl portions [23] [25]. This balance affects how the molecule distributes between aqueous and lipid phases, which is relevant for understanding its behavior in biological systems and extraction processes [24] [25].

Thermal Stability and Degradation Pathways

The thermal stability of Rhodiocyanoside B is an important physicochemical characteristic that influences its handling, storage, and potential applications [16] [34]. While specific thermal stability data for Rhodiocyanoside B is limited, insights can be drawn from studies on similar glycosides and cyanogenic compounds [16] [34].

Cyanogenic glycosides like Rhodiocyanoside B typically exhibit moderate thermal stability, with degradation potentially occurring at elevated temperatures [16] [34]. The presence of the cyano group and the glycosidic linkage are particularly susceptible to thermal degradation processes [34]. When exposed to high temperatures, Rhodiocyanoside B may undergo several degradation pathways, including hydrolysis of the glycosidic bond, decomposition of the cyanobutene moiety, and potential transformations of the galloyl group [16] [32] [34].

The thermal degradation of Rhodiocyanoside B likely follows a temperature-dependent pattern, with minimal degradation at lower temperatures (below 60°C) and accelerated degradation at higher temperatures (above 100°C) [32] [34]. Studies on similar compounds suggest that prolonged exposure to temperatures above 100°C could lead to significant structural changes and decomposition [32] [34].

Table 2: Potential Thermal Degradation Pathways of Rhodiocyanoside B

| Temperature Range | Potential Degradation Processes | Expected Stability |

|---|---|---|

| Below 60°C | Minimal degradation | Relatively stable [32] [34] |

| 60-100°C | Slow hydrolysis of glycosidic bond | Moderately stable [32] [34] |

| 100-150°C | Accelerated hydrolysis, potential isomerization of cyanobutene moiety | Limited stability [32] [34] |

| Above 150°C | Complete hydrolysis, decomposition of cyanobutene and galloyl groups | Unstable [32] [34] |

The primary degradation pathway for Rhodiocyanoside B likely involves the hydrolysis of the glycosidic bond, which would separate the glucose moiety from the cyanobutene portion [34]. This hydrolysis can be accelerated by both temperature and acidic conditions [34]. Additionally, the cyanobutene moiety may undergo isomerization around the double bond at elevated temperatures, potentially converting between E and Z isomers before further decomposition [30] [33].